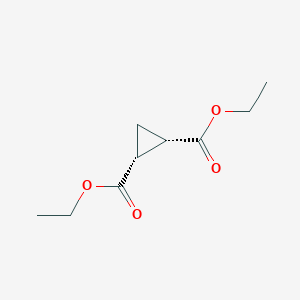
3-(1,3,2-Dioxaborinan-2-yl)pyridin
Übersicht
Beschreibung
3-(1,3,2-Dioxaborinan-2-yl)pyridine, also known as pyridine-3-boronic acid 1,3-propanediol cyclic ester, is a boronic ester derivative of pyridine. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a pyridine ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
3-(1,3,2-Dioxaborinan-2-yl)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive molecules.
Material Science: Employed in the development of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
Mode of Action
As a boronic acid derivative, it may potentially form reversible covalent bonds with proteins, but the exact interactions and resulting changes are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action, but more research is needed to confirm this .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine-3-boronic acid with 1,3-propanediol under specific conditions. One common method involves heating the reactants in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) using microwave irradiation . Another method involves the use of sodium hydrogencarbonate in 1,2-dimethoxyethane at 90°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for 3-(1,3,2-Dioxaborinan-2-yl)pyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., PdCl2, Pd(PPh3)4).
Bases: Sodium carbonate (Na2CO3), potassium carbonate (K2CO3).
Solvents: N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (DME).
Major Products
Suzuki-Miyaura Reactions: Formation of biaryl compounds.
Oxidation: Formation of pyridine-3-boronic acid.
Reduction: Formation of pyridine-3-borane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-3-boronic acid
- 3-Pyridineboronic acid pinacol ester
- 3-Pyridineboronic acid neopentylglycol ester
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)pyridine is unique due to its cyclic boronic ester structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to its linear counterparts. This makes it a valuable reagent in organic synthesis, offering improved yields and selectivity .
Eigenschaften
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400729 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131534-65-1 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)











